![molecular formula C13H14N4O2 B12537652 4-[(4-Aminopyrimidin-2-yl)oxy]-1-(pyridin-3-yl)butan-1-one CAS No. 696584-87-9](/img/structure/B12537652.png)
4-[(4-Aminopyrimidin-2-yl)oxy]-1-(pyridin-3-yl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Aminopyrimidin-2-yl)oxy]-1-(pyridin-3-yl)butan-1-one is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a pyrimidine ring substituted with an amino group and an ether linkage to a pyridine ring, making it an interesting subject for studies in organic chemistry and medicinal chemistry.
Métodos De Preparación
The synthesis of 4-[(4-Aminopyrimidin-2-yl)oxy]-1-(pyridin-3-yl)butan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and guanidine.
Ether Formation: The ether linkage is formed by reacting the aminopyrimidine with a halogenated pyridine derivative under basic conditions.
Butanone Introduction: The final step involves the addition of a butanone moiety through a Grignard reaction or other suitable carbon-carbon bond-forming reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
4-[(4-Aminopyrimidin-2-yl)oxy]-1-(pyridin-3-yl)butan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form larger, more complex molecules.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.
Aplicaciones Científicas De Investigación
4-[(4-Aminopyrimidin-2-yl)oxy]-1-(pyridin-3-yl)butan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-[(4-Aminopyrimidin-2-yl)oxy]-1-(pyridin-3-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit protein kinases, which play a crucial role in cell signaling and regulation. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
4-[(4-Aminopyrimidin-2-yl)oxy]-1-(pyridin-3-yl)butan-1-one can be compared with other similar compounds, such as:
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of leukemia. Both compounds share structural similarities, including the presence of a pyrimidine ring and an ether linkage.
Gefitinib: Another tyrosine kinase inhibitor used in cancer therapy. It also features a pyridine ring and exhibits similar biological activities.
Erlotinib: Similar to gefitinib, erlotinib is used in cancer treatment and shares structural features with this compound.
The uniqueness of this compound lies in its specific substitution pattern and the potential for diverse chemical modifications, making it a versatile compound for various research applications.
Propiedades
Número CAS |
696584-87-9 |
|---|---|
Fórmula molecular |
C13H14N4O2 |
Peso molecular |
258.28 g/mol |
Nombre IUPAC |
4-(4-aminopyrimidin-2-yl)oxy-1-pyridin-3-ylbutan-1-one |
InChI |
InChI=1S/C13H14N4O2/c14-12-5-7-16-13(17-12)19-8-2-4-11(18)10-3-1-6-15-9-10/h1,3,5-7,9H,2,4,8H2,(H2,14,16,17) |
Clave InChI |
USWJHRNNSBAEKK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C(=O)CCCOC2=NC=CC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-acetamido-N-[(2R,3R,4S,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-3-methylbutanamide](/img/structure/B12537577.png)
![Phosphine, bis(1-methylethyl)[4-(triphenylsilyl)phenyl]-](/img/structure/B12537582.png)
![1H-Indole-3-octadecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12537594.png)
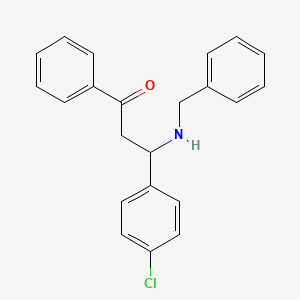



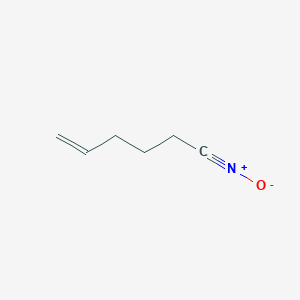
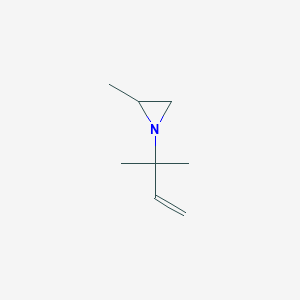
![Quinoline, 8-[(1,1-dimethylethyl)thio]-5,7-dinitro-](/img/structure/B12537624.png)
![2-{(E)-[(4-Ethylphenyl)methylidene]amino}benzoic acid](/img/structure/B12537626.png)
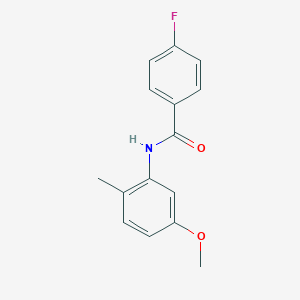
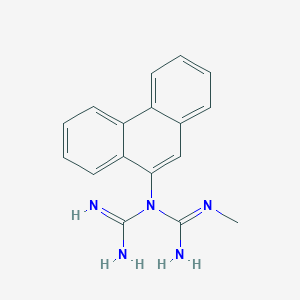
![2-[3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetamide](/img/structure/B12537648.png)
